molecular formula C9H8F3N5O2 B7785348 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole

Cat. No.: B7785348
M. Wt: 275.19 g/mol
InChI Key: JPHSBINPTBPZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is an organic compound featuring a pyrazole core with nitro and trifluoromethyl substitutions. These structural elements impart unique chemical properties and potential for diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole typically involves multi-step organic reactions starting from commercially available or easily synthesized pyrazole derivatives. Key steps may include:

  • Nitration: of the pyrazole ring to introduce the nitro group.

  • Alkylation: to add the trifluoromethylated pyrazole moiety.

  • Reactions often occur in polar aprotic solvents under controlled temperatures to ensure high yields.

Industrial Production Methods: While specific industrial methods are proprietary, typical large-scale production may involve:

  • Continuous flow synthesis to improve efficiency and scalability.

  • Utilization of robust catalysts to streamline multi-step processes.

  • Implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole is reactive under various conditions, enabling:

  • Oxidation: and reduction reactions.

  • Nucleophilic substitutions: , particularly at electrophilic sites.

  • Formation of azo compounds via coupling reactions.

Common Reagents and Conditions: Reagents like nitric acid for nitration, trifluoromethyl iodide for trifluoromethylation, and catalytic hydrogenation for reduction are frequently used. Conditions often involve inert atmospheres and controlled temperatures.

Major Products: Depending on the reaction, products can include reduced derivatives, substituted pyrazoles, and coupled azo compounds.

Scientific Research Applications

4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole finds applications in:

  • Chemistry: : As an intermediate for the synthesis of complex molecules.

  • Biology: : Studied for potential biochemical interactions and biological activities.

  • Medicine: : Investigated for pharmacological properties, including anti-inflammatory and antimicrobial effects.

  • Industry: : Utilized in the development of agrochemicals and specialty materials.

Mechanism of Action

This compound exerts its effects through:

  • Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.

  • Pathways: : Modulates biochemical pathways, influencing cellular responses.

Comparison with Similar Compounds

Compared to other nitro and trifluoromethyl-substituted pyrazoles, this compound:

  • Exhibits unique reactivity due to the combination of functional groups.

  • May offer superior biological activities or industrial applications.

  • Similar compounds include 4-Nitro-1-(2-(3-chloromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole and 4-Nitro-1-(2-(3-methyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole.

Hope this deep dive sparks some new ideas or questions for you!

Properties

IUPAC Name

1-[2-(4-nitropyrazol-1-yl)ethyl]-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N5O2/c10-9(11,12)8-1-2-15(14-8)3-4-16-6-7(5-13-16)17(18)19/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHSBINPTBPZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.